molecular formula C16H17N5O3 B2565480 9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-88-0

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2565480
CAS No.: 900010-88-0
M. Wt: 327.344
InChI Key: OVZIGGHGQJFCGJ-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: is a synthetic organic compound belonging to the purine class. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, an ethyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-ethoxybenzaldehyde with ethylamine under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with guanine or a guanine derivative in the presence of a suitable catalyst to form the purine core.

    Oxidation and Amide Formation: The final steps involve oxidation to introduce the keto group and subsequent amide formation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethoxyphenyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and ethyl groups may enhance its binding affinity and specificity. The purine core is crucial for its biological activity, potentially interfering with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-methoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(2-ethoxyphenyl)-2-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Comparison

  • Structural Differences : Variations in the substituents on the phenyl ring or the purine core can significantly alter the compound’s properties.
  • Biological Activity : The presence of different functional groups can affect the compound’s interaction with biological targets, leading to differences in efficacy and specificity.
  • Chemical Stability : Substituents can influence the compound’s stability under various conditions, impacting its suitability for different applications.

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-11-18-12(14(17)22)13-15(19-11)21(16(23)20-13)9-7-5-6-8-10(9)24-4-2/h5-8H,3-4H2,1-2H3,(H2,17,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZIGGHGQJFCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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